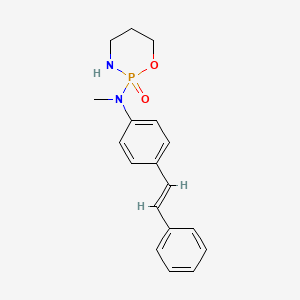
N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is an azo compound, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. Azo compounds are widely used in various industries, particularly as dyes and pigments due to their vivid colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems for better efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Azo compounds undergo various chemical reactions, including:
Reduction: Azo compounds can be reduced to the corresponding amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Oxidation: Under certain conditions, azo compounds can be oxidized to form azoxy compounds.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Halogens, alkylating agents.
Major Products Formed
Reduction: Corresponding aromatic amines.
Oxidation: Azoxy compounds.
Substitution: Substituted azo compounds with various functional groups.
Scientific Research Applications
Azo compounds like N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine have diverse applications in scientific research:
Chemistry: Used as dyes and pigments in analytical chemistry for detecting and quantifying various substances.
Biology: Employed as staining agents in microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as therapeutic agents.
Industry: Widely used in the textile, leather, and food industries as colorants.
Mechanism of Action
The mechanism of action of azo compounds involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The specific pathways and targets depend on the structure of the compound and the biological system .
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: A well-known azo dye used as a pH indicator.
Sudan I: An azo dye used in the textile industry.
Disperse Orange 3: An azo dye used in dyeing synthetic fibers.
Uniqueness
N-(2-Ethylhexyl)-1-((3-methyl-4-((2-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is unique due to its specific structure, which may impart distinct properties such as solubility, stability, and color. Its ethylhexyl group may enhance its solubility in organic solvents, making it suitable for specific industrial applications.
Properties
CAS No. |
93964-06-8 |
|---|---|
Molecular Formula |
C32H37N5 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C32H37N5/c1-5-7-13-25(6-2)22-33-31-19-17-26-14-9-10-15-28(26)32(31)37-34-27-18-20-30(24(4)21-27)36-35-29-16-11-8-12-23(29)3/h8-12,14-21,25,33H,5-7,13,22H2,1-4H3 |
InChI Key |
SXVHVJCVEMSNCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


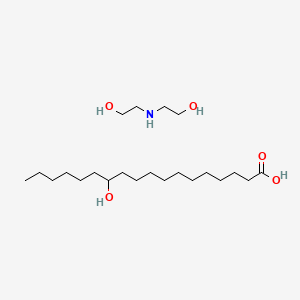
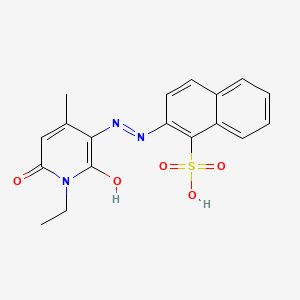

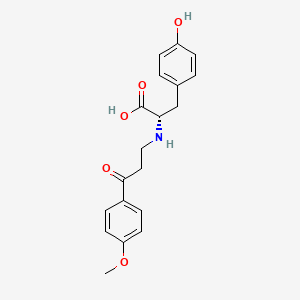
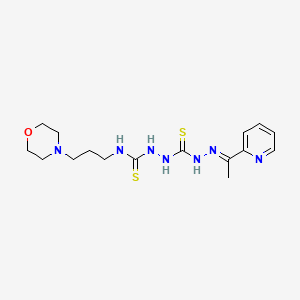

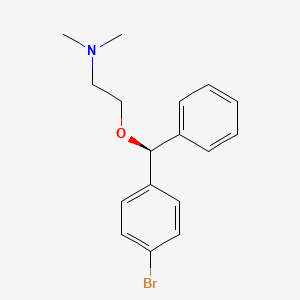
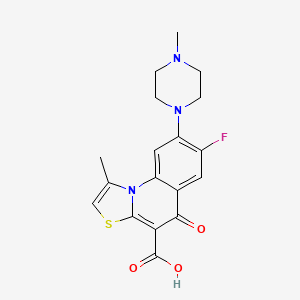

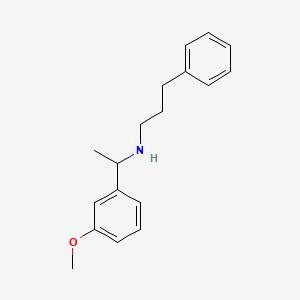

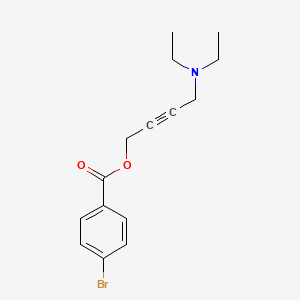
![9-(2-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12698668.png)
